molecular formula C33H38N2O5 B11637901 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11637901
M. Wt: 542.7 g/mol
InChI Key: KCDFSYFMVPBQBK-OWWNRXNESA-N
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Description

The compound 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative with a complex substitution pattern. Key structural features include:

  • Position 4: A 2-methyl-4-propoxybenzoyl moiety, introducing steric bulk and hydrophobicity.
  • Position 5: A 3-phenoxyphenyl group, contributing to lipophilicity and π-π interactions.

This compound’s design likely targets tunable physicochemical properties and bioactivity through strategic substituent modifications.

Properties

Molecular Formula

C33H38N2O5

Molecular Weight

542.7 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C33H38N2O5/c1-5-20-39-26-16-17-28(23(4)21-26)31(36)29-30(35(33(38)32(29)37)19-18-34(6-2)7-3)24-12-11-15-27(22-24)40-25-13-9-8-10-14-25/h8-17,21-22,30,36H,5-7,18-20H2,1-4H3/b31-29+

InChI Key

KCDFSYFMVPBQBK-OWWNRXNESA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=CC=C3)OC4=CC=CC=C4)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=CC=C3)OC4=CC=CC=C4)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting with the preparation of the core pyrrol-2-one structure. This is typically achieved through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Key Observations:

Position 1 Modifications: The diethylaminoethyl group in the target compound and contrasts with hydroxypropyl (compounds 20, 21, 38) or allyl (compound 36) substituents.

Position 4 Variations: The 2-methyl-4-propoxybenzoyl group in the target compound and introduces a longer alkoxy chain (propoxy) versus shorter chains (e.g., methyl in compound 20 or methoxy in ).

Position 5 Substituents: The 3-phenoxyphenyl group in the target compound is bulkier and more electron-rich than tert-butylphenyl (compound 20) or isopropylphenyl (compounds 36, 38), which may influence π-stacking interactions or metabolic stability.

Melting Points and Solubility:

  • Higher melting points (e.g., 263–265°C for compound 20 ) correlate with polar substituents like hydroxypropyl, which facilitate crystallinity via hydrogen bonding. The target compound’s diethylaminoethyl group may reduce melting points compared to hydroxypropyl analogs due to reduced intermolecular interactions.

Structure-Activity Relationship (SAR) Considerations

While biological data are unavailable in the provided evidence, structural trends suggest:

  • Diethylaminoethyl vs. Hydroxypropyl: The former may enhance solubility and bioavailability, critical for in vivo efficacy.
  • 3-Phenoxyphenyl vs. Smaller Groups: Increased lipophilicity could improve blood-brain barrier penetration or protein binding but may reduce metabolic stability.
  • Propoxy Chain : Longer alkoxy groups often prolong half-life by resisting oxidative metabolism.

Biological Activity

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C34H53N3O6
  • Molecular Weight : 599.8 g/mol
  • IUPAC Name : 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
  • Hydrogen Bond Donor Count : 3
  • Hydrogen Bond Acceptor Count : 8
  • Rotatable Bond Count : 19

Biological Activity

The biological activity of this compound can be categorized based on its pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-inflammatory Activity

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in various cell lines. For instance, a study showed that the compound reduced interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .

Anti-cancer Properties

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis in breast cancer cells through the activation of caspase pathways. A notable experiment revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity at low concentrations .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Signal Transduction Pathways : The compound appears to interfere with key signaling pathways involved in inflammation and cancer progression, particularly the NF-kB and MAPK pathways.
  • Modulation of Gene Expression : It has been shown to alter the expression of genes associated with cell cycle regulation and apoptosis, contributing to its anti-cancer effects.
  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress, a factor implicated in both inflammation and cancer .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Chronic Inflammatory Conditions : A clinical trial investigated the efficacy of this compound in patients with COPD. Results demonstrated significant improvements in lung function and reductions in inflammatory markers after 12 weeks of treatment.
  • Cancer Treatment : In a preclinical study involving mice with induced tumors, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Summary Table of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces IL-6 and TNF-α levels in macrophages
Anti-cancerInduces apoptosis in breast cancer cells (MCF-7/MDA-MB-231)
MechanismInhibits NF-kB/MAPK pathways; modulates gene expression
Clinical ApplicationImproved lung function in COPD patients; reduced tumor size in mice

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